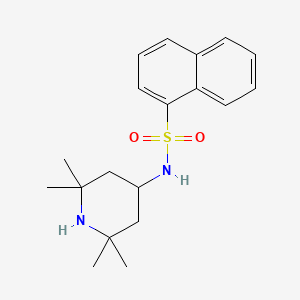
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide: is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a naphthalene ring attached to a sulfonamide group, which is further linked to a piperidine ring substituted with four methyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which mimics natural substrates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its ability to inhibit certain enzymes, making it a valuable scaffold for drug development.
Industry: In the industrial sector, the compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced durability and performance.
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The piperidine ring provides steric hindrance, enhancing the selectivity and binding affinity of the compound. Pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide
- 2,2,6,6-Tetramethylpiperidine
Comparison:
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide shares the piperidine ring but has a methacrylamide group instead of a naphthalene sulfonamide, making it more suitable for polymerization reactions.
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide has two piperidine rings linked by an isophthalamide group, providing enhanced stability and multiple binding sites.
- 2,2,6,6-Tetramethylpiperidine lacks the naphthalene and sulfonamide groups, making it a simpler molecule with different reactivity and applications.
The uniqueness of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide lies in its combination of a bulky piperidine ring and a reactive sulfonamide group attached to a naphthalene ring, offering a versatile scaffold for various applications.
Eigenschaften
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2)12-15(13-19(3,4)21-18)20-24(22,23)17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,20-21H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMQZWOUZWJSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
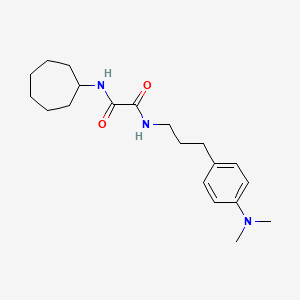
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2409271.png)
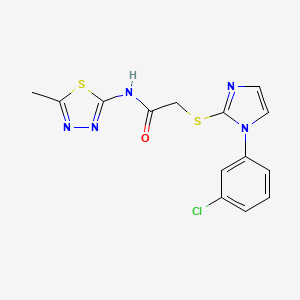
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)
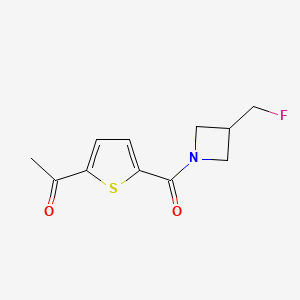
![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)
![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)
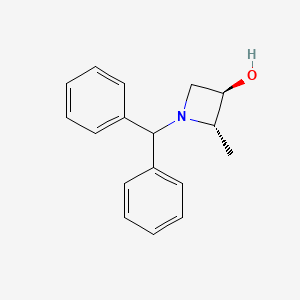
![N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2409285.png)

